molecular formula C11H12BrNO B8513789 N-3,3-Dimethylacryloyl-3-bromoaniline

N-3,3-Dimethylacryloyl-3-bromoaniline

Cat. No. B8513789
M. Wt: 254.12 g/mol
InChI Key: SWRGSRXQVANORJ-UHFFFAOYSA-N
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Patent
US05739338

Procedure details

To a suspension of Nail (4.15 g, 173 mmol, 60% in oil) in 50 ml of THF was cannulated a solution of 20.322 g (118 mmol) of 3-bromo-aniline in 50 ml of THF. The resulting mixture was stirred at 0° C. for 45 min and warmed to room temperature over a period of 15 min. To this solution was added through cannulation 13.123 g (173 mmol) of 3,3-dimethylacryloyl chloride. The mixture was stirred at room temperature for 24 h and thereafter slowly poured into ice water. The resulting mixture was extracted with methylene chloride (twice), dried over MgSO4 and concentrated to yield a solid. The solid was purified by recrystallization in hexane/EtOAc (2:1) to give the title compound as a light brown solid. PNMR (CDCl3) d 7.83 (1H, b), 7.30 (4H, m), 5.68 (1H, s), 2.22 (3H, s), 1.90 (3H, s).
Quantity
20.322 g
Type
reactant
Reaction Step One
[Compound]
Name
cannulation
Quantity
13.123 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH3:9][C:10]([CH3:15])=[CH:11][C:12](Cl)=[O:13]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:12](=[O:13])[CH:11]=[C:10]([CH3:15])[CH3:9])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
20.322 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Step Two
Name
cannulation
Quantity
13.123 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(=O)Cl)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature over a period of 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 24 h
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with methylene chloride (twice),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by recrystallization in hexane/EtOAc (2:1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC(C=C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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